

An In-depth Technical Guide to Melledonal C and Related Sesquiterpenoid Aryl Esters

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Melledonal C**, a naturally occurring sesquiterpenoid aryl ester, and its related compounds and derivatives. This document consolidates available data on their biological activities, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.

Core Compound: Melledonal C

Melledonal C is a sesquiterpenoid aryl ester that has been isolated from fungi of the Armillaria genus, specifically Armillaria mellea and Armillaria heimii.[1] It belongs to a larger class of compounds known as melleolides, which are characterized by a protoilludane sesquiterpenoid core esterified with an orsellinic acid derivative.

Chemical and Physical Properties of Melledonal C



Property	Value
Molecular Formula	C24H29ClO8
Molecular Weight	480.9 g/mol
IUPAC Name	[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
CAS Number	117458-35-2

Related Compounds and Derivatives

A variety of structurally related sesquiterpenoid aryl esters have been isolated from Armillaria species. These compounds, often referred to as melleolides, share the same core structure but differ in their substitution patterns. This structural diversity contributes to a range of biological activities.

Biological Activity

Melledonal C and its related compounds have demonstrated a range of biological activities, most notably cytotoxic and antibacterial effects.

Cytotoxic Activity

Several melleolides, including **Melledonal C**, have been evaluated for their cytotoxic effects against various cancer cell lines. The available data indicates that these compounds can inhibit the growth of cancer cells with varying degrees of potency.

Table 1: Cytotoxic Activity of **Melledonal C** and Related Compounds (IC50 values)



Compound	Cell Line	IC50 (μM)
Melledonal C	CCRF-CEM (human lymphoblastic leukemia)	14.75
Arnamial	Jurkat T cells	3.9
MCF-7 (human breast adenocarcinoma)	15.4	
CCRF-CEM	8.9	_
HCT-116 (human colorectal carcinoma)	10.7	
Melleolide	HepG2 (human liver cancer)	- 4.95 (μg/mL)
5'-methoxyarmillane	MDCK II (canine kidney)	44.1
Calu-3 (human lung cancer)	34.9	

Antibacterial Activity

The melleolide class of compounds is known for its antibacterial properties, particularly against Gram-positive bacteria. While specific minimum inhibitory concentration (MIC) values for **Melledonal C** are not widely reported, data for related compounds highlights their potential as antimicrobial agents.

Table 2: Antibacterial Activity of a Related Melleolide (5'-methoxyarmillane)

Compound	Bacterial Strain	MIC (μM)
5'-methoxyarmillane	Mycobacterium tuberculosis	18.4
Mycobacterium smegmatis	36.8	

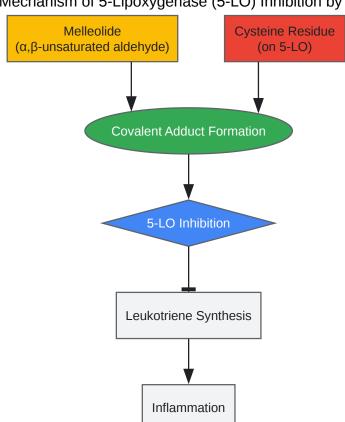
Mechanism of Action and Signaling Pathways

Recent studies have begun to elucidate the mechanism of action of melleolides. It has been demonstrated that these compounds can inhibit the 5-lipoxygenase (5-LO) pathway.[2] 5-LO is



a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The α,β -unsaturated aldehyde moiety present in many melleolides acts as a Michael acceptor, allowing for covalent interaction with cysteine residues on the 5-LO enzyme, thereby inhibiting its activity.[2]

Below is a diagram illustrating the proposed mechanism of 5-LO inhibition by melleolides.



Proposed Mechanism of 5-Lipoxygenase (5-LO) Inhibition by Melleolides

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Caption: Melleolide inhibition of 5-LO via covalent modification.

The biosynthesis of melleolides themselves involves a complex pathway starting from farnesyl diphosphate. This pathway includes cyclization to form the protoilludane core, followed by a



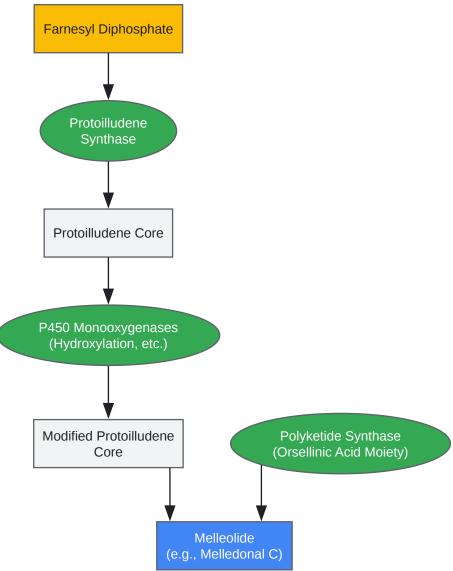




series of enzymatic modifications.

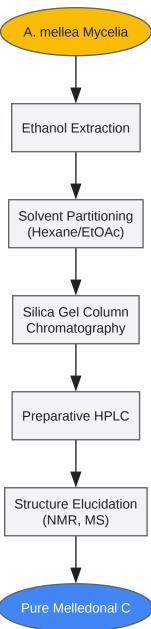


Simplified Biosynthetic Pathway of Melleolides





Workflow for the Isolation of Melledonal C





Cyclobutane Formation Cyclopentane Annulation Protoilludane Core

General Synthetic Approach to the Protoilludane Core

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References

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- 2. Melleolides from Honey Mushroom Inhibit 5-Lipoxygenase via Cys159 PubMed [pubmed.ncbi.nlm.nih.gov]
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